Guanidine, N-butyl-N'-nitro- Guanidine, N-butyl-N'-nitro- 2-[(butylamino)(imino)methyl]-1-oxohydrazinium-1-olate is a nitroguanidine.
Brand Name: Vulcanchem
CAS No.: 5458-83-3
VCID: VC4106850
InChI: InChI=1S/C5H12N4O2/c1-2-3-4-7-5(6)8-9(10)11/h2-4H2,1H3,(H3,6,7,8)
SMILES: CCCCN=C(N)N[N+](=O)[O-]
Molecular Formula: C5H12N4O2
Molecular Weight: 160.17 g/mol

Guanidine, N-butyl-N'-nitro-

CAS No.: 5458-83-3

Cat. No.: VC4106850

Molecular Formula: C5H12N4O2

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Guanidine, N-butyl-N'-nitro- - 5458-83-3

Specification

CAS No. 5458-83-3
Molecular Formula C5H12N4O2
Molecular Weight 160.17 g/mol
IUPAC Name 2-butyl-1-nitroguanidine
Standard InChI InChI=1S/C5H12N4O2/c1-2-3-4-7-5(6)8-9(10)11/h2-4H2,1H3,(H3,6,7,8)
Standard InChI Key KPQHRDFCWBWTBA-UHFFFAOYSA-N
SMILES CCCCN=C(N)N[N+](=O)[O-]
Canonical SMILES CCCCN=C(N)N[N+](=O)[O-]

Introduction

Chemical and Physical Properties

Molecular Structure and Stability

The planar guanidine moiety enables strong intermolecular interactions, while the nitro group introduces electrophilic character. The butyl chain enhances lipophilicity, influencing solubility in organic solvents.

Table 1: Thermochemical Properties of N-Butyl-N'-Nitro-Guanidine

PropertyValueMethodReference
ΔcH° (solid)-3535 kJ/molCalorimetry

Reactivity and Functional Group Transformations

The nitro group undergoes reduction to form amino derivatives under catalytic hydrogenation . Nucleophilic substitution at the butyl position is feasible with alkyl halides, enabling structural diversification.

Synthesis and Industrial Production

Acid-Catalyzed Amination

Recent methodologies leverage hydrochloric acid to promote the reaction between cyanamide and substituted anilines. For example, microwave-assisted synthesis with 3-chloroaniline achieves 93% yield, compared to 68% under conventional heating .

Optimization Strategies

Industrial-scale production employs continuous flow reactors to enhance purity and throughput. Catalysts such as scandium triflate are explored for guanylation reactions, though specific protocols for N-butyl-N'-nitro-guanidine require further validation .

Applications in Scientific Research

Environmental Microbiology

Nitrospira inopinata utilizes guanidine as a sole carbon and nitrogen source, converting it stoichiometrically to nitrite and nitrate (50 μM guanidine → 78 μM combined nitrite/nitrate) . This chemolithoautotrophic metabolism highlights guanidine’s role in nitrogen cycling.

Table 2: Metabolic Conversion of Guanidine by N. inopinata

ParameterValueConditions
Guanidine consumption50 μMBatch culture
Nitrite/nitrate production78 μM7-day incubation
Growth rate (μmax)0.076 d⁻¹Guanidine substrate

Comparative Analysis with Analogous Compounds

Guanidine derivatives such as N-methyl-N'-nitro-guanidine exhibit lower lipophilicity due to shorter alkyl chains, reducing membrane permeability. Conversely, the butyl variant’s extended hydrocarbon tail enhances interaction with hydrophobic substrates .

Future Research Directions

  • Synthetic Innovation: Expanding substrate scope to include heteroaromatic amines.

  • Environmental Impact: Assessing guanidine degradation pathways in wastewater treatment.

  • Biological Screening: Evaluating toxicity and bioactivity in model organisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator